diethyl (2S)-2-acetamido-4-(1H-indol-3-yl)pentanedioate
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Overview
Description
N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester: is a synthetic compound with the molecular formula C19H24N2O5 and a molecular weight of 360.40 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester involves multiple steps, typically starting with the protection of the amino group of homotryptophan. The carboxyl group is then esterified using ethanol in the presence of an acid catalyst. The acetylation of the amino group is achieved using acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of homotryptophan, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-tryptophan Ethyl Ester
- N-Acetyl-phenylalanine Ethyl Ester
- N-Acetyl-tyrosine Ethyl Ester
Uniqueness
N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .
Properties
Molecular Formula |
C19H24N2O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
diethyl (2S)-2-acetamido-4-(1H-indol-3-yl)pentanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-4-25-18(23)14(10-17(21-12(3)22)19(24)26-5-2)15-11-20-16-9-7-6-8-13(15)16/h6-9,11,14,17,20H,4-5,10H2,1-3H3,(H,21,22)/t14?,17-/m0/s1 |
InChI Key |
XELKUJCVXJPLMM-JRZJBTRGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C1=CNC2=CC=CC=C21)C(=O)OCC)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)NC(=O)C)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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